(S)-(+)-柠檬醛基溴化物
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This would involve detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This would involve detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability) .科学研究应用
催化还原和环化:
- Esteves 等人(2001 年)探索了使用 Ni(I) 络合物对 6-溴-1-己烯和 (R)-(-)-柠檬醛基溴化物进行催化还原。他们发现,在适当的条件下可以得到环状化合物,证明了柠檬醛基溴化物在合成有机化学中的用途(Esteves, A., Freitas, A., Medeiros, M. J., & Pletcher, D., 2001)。
手性离子液体的合成:
- Tosoni 等人(2004 年)报道了使用柠檬醛基溴化物烷基化 1-烷基-1H-咪唑合成新型手性离子液体。这项研究突出了柠檬醛基溴化物在创造具有液晶和其他先进材料潜在应用的专用材料中的作用(Tosoni, M., Laschat, S., & Baro, A., 2004)。
新型酰亚胺和硫代酰亚胺中的液晶性质:
- Orzeszko 等人(2003 年)使用 (S)-柠檬醛基溴化物合成了具有联苯部分的新型酯酰亚胺。他们观察到这些化合物中存在近晶 C 相,表明柠檬醛基溴化物在开发具有特定液晶性质的材料中很有用(Orzeszko, A., Melon-Ksyta, D., Kowalczyk, E., & Czupryński, K., 2003)。
玫瑰花香气前体:
- Oka 等人(1998 年)从大马士革玫瑰中分离出柠檬醛基 2-O-β-d-吡喃葡萄糖基-β-d-吡喃葡萄糖苷作为柠檬香芹醇的香气前体。这表明柠檬醛基溴化物在香料和香精工业中具有潜在应用(Oka, N., Ikegami, A., Ohki, M., Sakata, K., Yagi, A., & Watanabe, N., 1998)。
抗生素螺环缩醛部分的合成:
- Shimizu 等人(2000 年)从 (S)-柠檬醛基溴化物合成了螺菌素 A 和 B(一种抗真菌抗生素)的螺环缩醛部分。这项研究揭示了柠檬醛基溴化物在药物研究中,特别是在抗生素合成中的应用(Shimizu, Y., Kiyota, H., & Oritani, T., 2000)。
香料化学合成:
- Yadav 和 Borkar(2009 年)讨论了由香茅醇和乙酸乙烯酯合成柠檬醛基乙酸酯(一种香料化学品)的过程。这项研究表明柠檬醛基溴化物在香料化学中的重要性(Yadav, G., & Borkar, I. V., 2009)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(6S)-8-bromo-2,6-dimethyloct-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCDMXLSDFCQD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447702 | |
Record name | (S)-(+)-Citronellyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143615-81-0 | |
Record name | (S)-(+)-Citronellyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-Citronellyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-(+)-citronellyl bromide a useful starting material for synthesizing complex lipids, such as those found in Mycobacterium tuberculosis?
A1: (S)-(+)-Citronellyl bromide serves as a valuable precursor due to its existing chiral center. This chirality is crucial because many biologically active molecules, including lipids, exhibit specific stereochemistry. Utilizing (S)-(+)-citronellyl bromide as a starting point allows researchers to introduce the desired stereochemistry early in the synthesis, simplifying the process and enhancing the overall yield of the target molecule. For instance, in the synthesis of Mycobacterium tuberculosis phosphatidylglycerol, (S)-(+)-citronellyl bromide acts as the linchpin for the two-step synthesis of (R)-tuberculostearic acid, a key component of this important lipid. []
Q2: The research mentions the use of (S)-(+)-citronellyl bromide in creating lipids with specific branching patterns. How does the structure of this compound contribute to achieving this control over branching?
A2: (S)-(+)-citronellyl bromide possesses a 10-carbon chain with a pre-existing methyl branch at the third carbon. This specific branching pattern, along with the reactive bromide group, allows for controlled chain elongation and further functionalization. Researchers can exploit the existing branch point and introduce additional branches at desired positions using reactions like the copper-catalyzed Grignard coupling. [] This precise control over branching is crucial for mimicking the properties of natural tetraether lipids, which often display complex branching patterns.
Q3: Can you elaborate on the significance of the "SmC*" and "SmA" phases mentioned in the context of biphenyl imides synthesized using (S)-(+)-citronellyl bromide?
A3: The terms "SmC*" and "SmA" refer to different liquid crystal phases. Liquid crystals exhibit properties of both liquids and solids, making them interesting for various applications. In the study using (S)-(+)-citronellyl bromide to create novel ester imides, the presence of these phases was confirmed through polarizing microscopy and DSC measurements. [] This finding suggests that incorporating long chiral alkoxy substituents, derived from (S)-(+)-citronellyl bromide, into biphenyl units can induce these specific smectic liquid crystal phases. This insight is valuable for designing new materials with tailored liquid crystalline properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。